N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide
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Overview
Description
N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide: is a complex organic compound featuring a piperidine moiety. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide typically involves the reaction of benzenesulfonamide with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The piperidine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
Chemistry: In chemistry, N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential interactions with biological targets. It may be used in the development of new drugs or as a tool for studying biological processes .
Medicine: In medicine, piperidine derivatives, including this compound, are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects .
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide involves its interaction with specific molecular targets. The piperidine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Piperidine: A simpler analog with a wide range of biological activities.
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer effects.
Uniqueness: N-(dipiperidin-1-yl-lambda~4~-sulfanylidene)benzenesulfonamide stands out due to its unique combination of a piperidine moiety and a benzenesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[di(piperidin-1-yl)-λ4-sulfanylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S2/c20-23(21,16-10-4-1-5-11-16)17-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1,4-5,10-11H,2-3,6-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFVFAMVYZPWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=NS(=O)(=O)C2=CC=CC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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